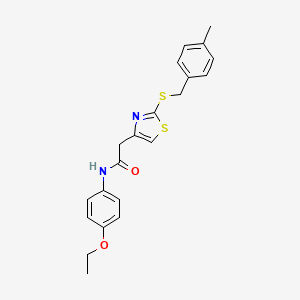

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c1-3-25-19-10-8-17(9-11-19)22-20(24)12-18-14-27-21(23-18)26-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLNQLKKMRYPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of Methylbenzylthio Group: The thiazole intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the methylbenzylthio group.

Acetylation: The final step involves the acetylation of the thiazole derivative with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazole derivatives

Substitution: Alkylated thiazole derivatives

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Their Impact

Pharmacological Activity

Antitumor Activity

The target compound’s thiazole-thioether scaffold differs from quinazolinone derivatives (), where trimethoxyphenyl groups confer potent antitumor activity (e.g., compound C: GI50 = 3.16 mM). However, the thioether linkage in the target compound may improve target selectivity by modulating electron density in the thiazole ring .

Antimicrobial Activity

Compared to N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, MIC = 6.25 μg/mL; ), the target compound’s 4-methylbenzylthio group may enhance Gram-negative activity due to increased lipophilicity. Conversely, triazole-thioacetamides () show broader activity but require structural optimization for stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

The target compound’s para-ethoxy group improves aqueous solubility compared to ortho-substituted analogs (), while the thioether group increases LogP, favoring passive diffusion across biological membranes .

Activité Biologique

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 398.5 g/mol. Its structure features a thiazole ring, an ethoxy group, and a thioether linkage, which contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 941982-25-8 |

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones.

- Functionalization : The introduction of the 4-methylbenzyl and 4-ethoxyphenyl groups occurs through nucleophilic substitution reactions.

Optimization techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma). The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by caspase activation assays .

Case Studies

-

Study on Anticancer Effects :

- Objective : Evaluate the anticancer activity of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide against A549 cells.

- Methodology : MTT assay was used to assess cell viability.

- Findings : The compound exhibited IC values indicating significant cytotoxicity against the tested cell line, suggesting potential for further development as an anticancer agent.

- Antimicrobial Efficacy Study :

The biological activity of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity by occupying active sites or allosteric sites.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH in ethanol) .

- Thioether linkage : Reaction of the thiazole intermediate with 4-methylbenzyl thiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Acetamide coupling : Amidation using activated esters (e.g., HATU/DMAP) with 4-ethoxyaniline in dichloromethane at room temperature .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or LC-MS to track intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions and connectivity (e.g., thiazole protons at δ 7.2–7.5 ppm, acetamide carbonyl at ~168 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₂₁N₂O₂S₂: 393.10) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or microbial enzymes (e.g., DprE1 for anti-tubercular activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Systematically modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogen) to assess effects on potency .

- Thioether replacement : Compare benzyl thioethers with alkyl or heteroaryl analogs to evaluate hydrophobic interactions .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or bacterial enzymes .

- Data correlation : Cross-reference IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors to identify key SAR trends .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodological Answer :

- ADME profiling : Assess pharmacokinetic parameters (e.g., plasma stability, metabolic clearance in liver microsomes) to identify bioavailability issues .

- Formulation optimization : Use nanoemulsions or liposomal carriers to improve solubility and tissue penetration .

- Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .

Q. How can the mechanism of action be elucidated at the molecular level?

- Methodological Answer :

- Cellular target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS analysis .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to visualize binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.